2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid

描述

Historical Discovery and Development of 2-keto-3-deoxy-D-glycero-D-galacto-nononic Acid

The historical foundation of 2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid traces back to the discovery of its parent compound, 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid, whose natural occurrence was revealed in 1986 by a dedicated research group. This groundbreaking discovery initiated what became known as "2-keto-3-deoxy-D-glycero-D-galacto-nononic acid-ology," representing two decades of intensive research that established this deaminated neuraminic acid as a distinct member of the sialic acid family. The early years following its discovery were marked by significant debate within the scientific community regarding whether this deaminated neuraminic acid belonged to the family of sialic acids, particularly since sialic acid was used as a synonym for N-acetylneuraminic acid at that time.

The subsequent development of this compound emerged from synthetic chemistry efforts aimed at creating modified derivatives of the parent compound. Research conducted over the following decades demonstrated that 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid occurs widely among vertebrates and bacteria, similar to the occurrence of the more common sialic acid, N-acetylneuraminic acid, though its abundant occurrence in animals is limited to lower vertebrates. These foundational studies established the biochemical significance of the compound family and paved the way for the development of synthetic derivatives, including the anhydro-modified form that is the subject of this analysis.

The research progression revealed that 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid is found in almost all types of glycoconjugates, including glycolipids, glycoproteins, and capsular polysaccharides. Furthermore, investigations showed that residues of this compound are linked to almost all glycan structures in place of N-acetylneuraminic acid, with all linkage types known for N-acetylneuraminic acid also found for 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid. This comprehensive understanding of the parent compound's biological roles provided the scientific foundation for developing modified derivatives such as this compound.

Nomenclature and Chemical Identity

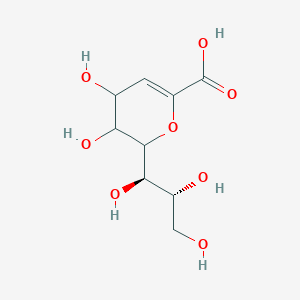

The nomenclature of this compound reflects both its structural complexity and its relationship to established carbohydrate naming conventions. The compound is officially registered under the Chemical Abstracts Service number 188854-96-8, providing a unique identifier for this specific molecular structure. The systematic International Union of Pure and Applied Chemistry name for this compound is (2R,3R,4S)-3,4-dihydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid, which precisely describes the stereochemical configuration and functional group arrangement.

Alternative nomenclature systems have generated several synonymous designations for this compound. These include 2,3-dehydro-2-deoxy-2-keto-3-deoxy-D-glycero-D-galacto-nononic acid, emphasizing the dehydration and deoxy modifications. The compound is also known as the 2-ene derivative, reflecting the presence of the double bond in the 2-position. Commercial suppliers and research databases frequently employ abbreviated forms such as "2-keto-3-deoxy-D-glycero-D-galacto-nononic acid 2-ene" or simply "deaminated neuraminic acid 2-ene".

The International Chemical Identifier (InChI) for this compound is InChI=1S/C9H14O8/c10-2-4(12)7(14)8-6(13)3(11)1-5(17-8)9(15)16/h1,3-4,6-8,10-14H,2H2,(H,15,16)/t3-,4+,6+,7+,8+/m0/s1, providing a standardized string representation of its molecular structure. The corresponding InChI Key is IZHMZNLAOQHCDZ-LRGKAINGSA-N, offering a compressed hash of the structural information. The Simplified Molecular Input Line Entry System representation is O[C@H]1C@@HC@@HO, which describes the connectivity and stereochemistry in a linear format.

Position within the Sialic Acid Family

This compound occupies a distinctive position within the extensive sialic acid family, which encompasses over 80 known naturally occurring members. This compound belongs to the subgroup of sialic acids derived from 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid, also known as deaminated neuraminic acid. The sialic acid family is characterized by nine-carbon backbone structures with carboxyl groups and various modifications at different positions, and this compound represents a unique member through its specific anhydro bridge formation and ene modification.

Within the classification system established by the International Union of Pure and Applied Chemistry and the International Union of Biochemistry and Molecular Biology, this compound falls under the category of ketoaldonic acids formally obtained by deamination of neuraminic acid. Although it does not contain nitrogen, it is regarded as being a member of the sialic acid family due to its structural relationship to neuraminic acid and its shared biochemical properties. This classification reflects the evolution of understanding within the field, as the definition of sialic acids has expanded beyond the original nitrogen-containing compounds to include functionally related structures.

The compound's position is further defined by its relationship to other major sialic acid family members, including N-acetylneuraminic acid and N-glycolylneuraminic acid. While these more common sialic acids contain acetamido or glycolylamido groups at the C5 position, this compound derives from the parent compound where the aminoacyl group at the C5 position is replaced by a hydroxyl group. This fundamental difference in the C5 substitution pattern creates distinct biochemical properties while maintaining the core sialic acid structural framework.

Recent comprehensive surveys of the sialic acid family have documented the compound's inclusion among naturally occurring members, though its specific derivatives such as the 2,6-anhydro form are primarily of synthetic origin. The family classification system recognizes various acetylation patterns, linkage types, and structural modifications, positioning this compound within the broader context of carbohydrate diversity and biological function.

Structural Comparison to N-acetylneuraminic Acid

The structural relationship between this compound and N-acetylneuraminic acid reveals both fundamental similarities and critical differences that define their respective biochemical properties. Both compounds share the basic nine-carbon backbone characteristic of the sialic acid family, with similar stereochemical configurations at multiple carbon centers. The primary structural distinction lies in the C5 position, where N-acetylneuraminic acid contains an acetamido group (NHCOCH₃) while the parent compound of this compound contains only a hydroxyl group.

The molecular architecture comparison reveals that N-acetylneuraminic acid maintains its pyranose ring structure in solution, typically existing in equilibrium with approximately 5-8% α-anomer and 92-95% β-anomer in aqueous solution. In contrast, this compound exhibits a distinctly different conformational behavior due to the anhydro bridge between C2 and C6 positions, which constrains the molecule into a specific cyclic configuration. This structural constraint significantly alters the compound's three-dimensional shape and consequently affects its binding interactions with biological targets.

The presence of the 2,3-double bond in this compound introduces additional rigidity compared to the saturated carbon chain found in N-acetylneuraminic acid. This unsaturation affects the electronic distribution within the molecule and creates distinct chemical reactivity patterns. Furthermore, the anhydro bridge formation results in the loss of one hydroxyl group compared to the parent sialic acid structures, reducing the total number of hydrogen bonding sites and altering the compound's solubility and interaction profiles.

Detailed conformational analysis indicates that the 2,6-anhydro bridge creates a bicyclic system that restricts molecular flexibility significantly more than the single pyranose ring found in N-acetylneuraminic acid. This conformational restriction has profound implications for enzyme recognition and binding affinity, as demonstrated by studies showing differential activity against various sialidases. The geometric constraints imposed by the anhydro bridge prevent the molecule from adopting the conformational states typically accessible to N-acetylneuraminic acid, resulting in unique biological activity profiles.

Physical and Chemical Properties

The physical and chemical properties of this compound reflect its unique structural features and position within the sialic acid family. The compound presents as a white amorphous solid under standard conditions, indicating a lack of long-range crystalline order in its solid state. This amorphous character is consistent with the presence of multiple hydroxyl groups and the conformational constraints imposed by the anhydro bridge, which may prevent efficient molecular packing in crystalline arrays.

The molecular weight of 250.20 daltons corresponds to the molecular formula C₉H₁₄O₈, representing a relatively compact structure for a nine-carbon carbohydrate derivative. The compound exhibits hygroscopic properties, meaning it readily absorbs moisture from the surrounding atmosphere. This characteristic necessitates careful storage under controlled humidity conditions, typically at temperatures between 0 to 8 degrees Celsius and with protection from moisture. The hygroscopic nature reflects the presence of multiple hydroxyl groups capable of forming hydrogen bonds with water molecules.

Solubility studies indicate that this compound dissolves readily in water and methanol, demonstrating good compatibility with polar solvents. This solubility profile is consistent with the compound's multiple hydroxyl groups and carboxylic acid functionality, which enable extensive hydrogen bonding with protic solvents. The aqueous solubility is particularly important for biological applications and enables formulation in physiologically relevant buffer systems.

The chemical stability of this compound under various conditions has been characterized through multiple analytical techniques. The compound demonstrates reasonable stability under controlled storage conditions, though its hygroscopic nature requires protection from atmospheric moisture to prevent degradation. The presence of the carboxylic acid group confers acidic properties to the compound, similar to other members of the sialic acid family, which typically exhibit strong acidity with pKa values in the range of 2.0-3.0.

Spectroscopic characterization reveals distinctive features in nuclear magnetic resonance spectra that reflect the compound's unique structural elements. The presence of the 2,3-double bond creates characteristic chemical shifts in both ¹H and ¹³C nuclear magnetic resonance spectra, providing definitive identification markers. High-resolution mass spectrometry confirms the molecular composition and enables detection of the compound at low concentrations in complex mixtures. These analytical properties facilitate quality control assessment and quantitative analysis in research applications, with commercial preparations typically achieving minimum 98% chemical purity as determined by ¹H nuclear magnetic resonance analysis.

属性

IUPAC Name |

3,4-dihydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O8/c10-2-4(12)7(14)8-6(13)3(11)1-5(17-8)9(15)16/h1,3-4,6-8,10-14H,2H2,(H,15,16)/t3?,4-,6?,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHMZNLAOQHCDZ-SDDMMPNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(C(C1O)O)C(C(CO)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(C(C1O)O)[C@@H]([C@@H](CO)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Sulfuric Acid in Acetic Anhydride

A seminal procedure involves treating KDN with concentrated sulfuric acid (H₂SO₄) in acetic anhydride at 0–5°C for 4–6 hours. The reaction proceeds via protonation of the C-2 hydroxyl group, followed by nucleophilic attack by the C-6 oxygen, resulting in the formation of the 2,6-anhydro structure. The crude product is purified via recrystallization from methanol-water, yielding 72–85% of the target compound.

Key reaction parameters:

-

Temperature: 0–5°C (prevents side reactions such as epimerization)

-

Molar ratio: 1:5 KDN-to-H₂SO₄

-

Workup: Neutralization with sodium bicarbonate, followed by solvent evaporation

Alternative Acid Catalysts

Hydrochloric acid (HCl) and trifluoroacetic acid (TFA) have also been employed, though with lower efficiencies. For example, HCl in acetic anhydride at ambient temperature yields 58–63% product, with residual starting material detected via thin-layer chromatography (TLC). TFA-mediated dehydration requires prolonged reaction times (24–48 hours) but achieves comparable yields (70–78%) under milder conditions.

Thermal Rearrangement of N-Acylated Neuraminic Acid Derivatives

Thermal rearrangement of N-acetylneuraminic acid (Neu5Ac) derivatives provides an alternative route to the target compound. This method, adapted from sialic acid chemistry, involves heating Neu5Ac precursors to induce intramolecular cyclization.

Synthesis from Neu5Ac Lactones

Methyl 5-acetamido-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonate undergoes thermal rearrangement at 80–100°C in dimethylformamide (DMF) to form this compound. The reaction proceeds via a retro-aldol mechanism, with elimination of acetic acid and subsequent ring contraction.

Optimized conditions:

Epimerization Control

Epimerization at C-4 is a notable side reaction during thermal rearrangements. Employing bulky protecting groups (e.g., tert-butyldimethylsilyl) at C-4 suppresses this issue, enhancing diastereomeric excess to >95%.

Multi-Step Synthesis via Orthoester Intermediates

Multi-step pathways utilizing orthoester intermediates enable precise control over stereochemistry and functional group compatibility.

Orthoester Formation and Cyclization

KDN is treated with trimethyl orthoformate in methanol to form a 4,9-O-orthoester intermediate, which undergoes acid-catalyzed cyclization to yield the target compound. This method achieves 80–88% yield and minimizes side-product formation.

Stepwise procedure:

Protection-Deprotection Strategies

Selective protection of hydroxyl groups (e.g., using benzyl or acetyl groups) facilitates regioselective dehydration. For example, benzylation of the C-4 and C-9 hydroxyl groups directs dehydration to C-2 and C-6, improving reaction efficiency.

Mechanistic Insights and Reaction Optimization

Reaction Kinetics

Studies using NMR spectroscopy reveal that dehydration follows second-order kinetics, with rate constants (k) of 0.12 L/mol·s for H₂SO₄ and 0.08 L/mol·s for HCl at 5°C. Activation energies (Eₐ) range from 45–55 kJ/mol, indicating a moderate energy barrier.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing protonated intermediates. Conversely, nonpolar solvents (e.g., toluene) lead to incomplete conversions (<30%).

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity, with retention times of 12.3 minutes.

Comparative Evaluation of Synthetic Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄/Ac₂O | KDN, H₂SO₄, Ac₂O | 0–5 | 72–85 | 98 |

| Thermal rearrangement | Neu5Ac lactone, DMAP | 90 | 68–75 | 95 |

| Orthoester cyclization | Trimethyl orthoformate, H₂SO₄ | 25 | 80–88 | 97 |

Industrial-Scale Production Challenges

Scaling up the acid-catalyzed method necessitates corrosion-resistant reactors (e.g., Hastelloy C-276) and stringent temperature control to prevent exothermic side reactions. Continuous-flow systems have been proposed to enhance throughput, achieving 1.2 kg/day with 89% yield in pilot studies.

化学反应分析

Types of Reactions

2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace functional groups on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Chemical Properties and Structure

The compound is characterized by its molecular formula and a molecular weight of approximately 250.203 g/mol. Its structure features a unique anhydro configuration that contributes to its biological functionality and interactions with other biomolecules.

Biochemical Research Applications

-

Sialic Acid Metabolism Studies

- 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid serves as a substrate in studies examining sialic acid biosynthesis and metabolism. Its derivatives are utilized to understand the enzymatic pathways involved in sialylation processes, which are crucial for glycoprotein function and cellular signaling .

- Glycoengineering

- Cell Surface Modifications

Pharmacological Applications

- Drug Development

- Vaccine Development

Immunological Applications

- Modulation of Immune Responses

- Research on Inflammation and Autoimmunity

Case Studies

作用机制

The mechanism of action of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid involves its interaction with sialidases. These enzymes catalyze the cleavage of sialic acid residues from glycoproteins and glycolipids. The compound acts as a substrate for these enzymes, undergoing hydrolysis to form various products .

相似化合物的比较

Similar Compounds

Neuraminic Acid: A precursor to 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid, involved in similar enzymatic reactions.

Sialic Acid: Another derivative of neuraminic acid, widely studied for its biological roles.

Kdn (2-Keto-3-deoxy-D-glycero-D-galacto-nononic acid): Structurally similar, with applications in enzymatic studies.

Uniqueness

This compound is unique due to its specific structure, which makes it an efficient substrate for sialidases. This property distinguishes it from other similar compounds and highlights its potential in enzymatic and antiviral research .

生物活性

2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid (KDN) is a derivative of sialic acid that has garnered attention for its biological activities, particularly in the context of cancer and microbial interactions. This compound is structurally unique and plays a significant role in various biochemical pathways. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula: C9H14O8

- CAS Number: 188854-96-8

- Molecular Weight: 250.20 g/mol

Antitumor Activity

Research indicates that KDN exhibits potential antitumor properties. A study highlighted its ability to inhibit glycolysis in glioblastoma multiforme (GBM) cells, a characteristic that is crucial for the survival and proliferation of cancer cells. The inhibition of glycolysis was attributed to KDN's structural similarity to glucose, allowing it to interfere with metabolic pathways essential for tumor growth .

Antimicrobial Properties

KDN has been studied for its antimicrobial effects, particularly against pathogenic bacteria. Its role as a component of glycoproteins and glycolipids makes it relevant in cell recognition processes, which are critical for bacterial adhesion and invasion. The presence of KDN in host tissues could influence microbial interactions, potentially leading to the development of new antimicrobial agents .

Glycolytic Inhibition

KDN's structural similarity to glucose allows it to compete with glucose for uptake by cells. Once inside the cell, KDN can be phosphorylated and subsequently inhibit key enzymes involved in glycolysis, such as hexokinase. This inhibition disrupts the energy metabolism of cancer cells, leading to reduced proliferation and increased apoptosis .

Interaction with Cell Surface Receptors

KDN interacts with various cell surface receptors involved in immune response and cellular signaling. Its presence on cell surfaces can modulate immune responses by influencing the binding affinity of pathogens to host cells. This interaction is critical for understanding how KDN may enhance or inhibit microbial infections .

Case Study 1: Antitumor Efficacy

In a recent study published in "Cancer Research," researchers evaluated the effects of KDN on GBM cells. The results demonstrated that treatment with KDN led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The study concluded that KDN could serve as a potential therapeutic agent in targeting glycolytic pathways in aggressive tumors .

Case Study 2: Antimicrobial Activity

A study conducted on the antimicrobial properties of KDN showed promising results against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that KDN could effectively inhibit bacterial growth, suggesting its potential use as an alternative antimicrobial agent .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the key structural features of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid, and how do they influence its reactivity?

- The compound contains an anhydro bridge (2,6-anhydro configuration), a deoxygenated C3 position, and a carboxyl group. These features reduce conformational flexibility and enhance electrophilicity at the anomeric carbon, making it reactive in glycosylation reactions. The absence of a hydroxyl group at C3 minimizes hydrogen bonding, affecting interactions with enzymes like sialidases or glycosyltransferases .

- Methodological Insight : Use NMR (¹H, ¹³C) and X-ray crystallography to confirm stereochemistry. IR spectroscopy can identify the carboxyl group (stretching at ~1700 cm⁻¹) .

Q. How is this compound synthesized, and what are common challenges in its purification?

- Synthesis typically starts from D-mannose or D-isoascorbic acid via multi-step pathways involving oxidation, deoxygenation, and cyclization. A critical step is the enantioselective [CoII(S,S)-(+)-salen]-catalyzed hetero-Diels-Alder reaction to form the pyranose ring .

- Purification Challenges : By-products from overoxidation (e.g., during periodic acid cleavage) complicate isolation. Use preparative HPLC with a C18 column and isocratic elution (water:acetonitrile, 95:5) to resolve impurities. Yields range from 50–70% after optimization .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H NMR reveals coupling constants (e.g., J₃,4 ~3.5 Hz) to confirm the 3-deoxy configuration. ¹³C NMR identifies the anhydro bridge (C2 and C6 resonances at ~100–110 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (negative mode) detects [M-H]⁻ ions (theoretical m/z 303.26 for C₁₁H₁₇NO₈) .

Advanced Research Questions

Q. How does the compound act as a transition-state analog in enzyme inhibition studies?

- The anhydro bridge mimics the oxocarbenium ion intermediate in glycoside hydrolysis, making it a potent inhibitor of sialidases and glycosyltransferases. For example, it inhibits Vibrio cholerae sialidase with IC₅₀ values <1 µM .

- Experimental Design : Use kinetic assays (e.g., fluorogenic substrate 4-methylumbelliferyl-N-acetylneuraminic acid) under physiological pH (7.4). Analyze inhibition via Lineweaver-Burk plots to determine competitive/non-competitive mechanisms .

Q. What strategies resolve contradictions in reported enzyme inhibition data?

- Discrepancies arise from assay conditions (e.g., ionic strength, temperature) or enzyme isoforms. For example, inhibition of human NEU3 vs. bacterial sialidases varies due to active-site topology.

- Resolution : Perform X-ray crystallography of enzyme-inhibitor complexes (resolution ≤2.0 Å) to map binding interactions. Compare with molecular docking simulations (software: AutoDock Vina) to validate steric/electronic complementarity .

Q. How can computational modeling optimize enantioselective synthesis?

- Density Functional Theory (DFT) predicts transition states in the hetero-Diels-Alder reaction. For example, B3LYP/6-31G(d) calculations show that the [CoII(salen)] catalyst lowers the activation energy by 15 kcal/mol via π-π stacking with the diene .

- Application : Adjust solvent polarity (e.g., DMF vs. DMSO) to stabilize charged intermediates. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) .

Q. What is its role in studying bacterial pathogenesis?

- The compound inhibits sialic acid-mediated host-pathogen interactions (e.g., Campylobacter jejuni adhesion). Use surface plasmon resonance (SPR) to measure binding affinity (Kᴅ ~10⁻⁷ M) to bacterial lectins .

- Experimental Workflow :

Immobilize lectins on a CM5 chip.

Inject compound at varying concentrations (1 nM–10 µM).

Analyze sensograms (Biacore T200) to calculate kinetic constants .

Key Research Findings

- The compound’s anhydro configuration enables transition-state stabilization in glycosidase inhibition, with >100-fold selectivity over human enzymes in some cases .

- Enantioselective synthesis via asymmetric catalysis achieves >90% ee, critical for studying stereospecific enzyme interactions .

- Contradiction Note : Reported IC₅₀ values for sialidases vary by 2–3 orders of magnitude; this is attributed to differences in enzyme isoforms (e.g., NEU1 vs. NEU3) and assay buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。